

# Physical and chemical properties of 2-Chloro-6-methylcyclohexanone

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Chloro-6-methylcyclohexanone

Cat. No.: B8774982

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An In-depth Technical Guide to **2-Chloro-6-methylcyclohexanone**: Properties, Reactivity, and Synthetic Applications

## Introduction

**2-Chloro-6-methylcyclohexanone** is a bifunctional organic compound belonging to the class of  $\alpha$ -haloketones. Its structure, featuring a chlorine atom on the carbon adjacent (alpha) to a carbonyl group within a substituted cyclohexane ring, makes it a valuable and highly reactive intermediate in organic synthesis. The inherent reactivity of  $\alpha$ -haloketones stems from the presence of two electrophilic centers: the carbonyl carbon and the halogen-bearing  $\alpha$ -carbon. [1] This dual reactivity allows for a diverse array of chemical transformations, making these compounds powerful precursors for constructing complex molecular architectures, particularly heterocyclic systems and carbocyclic frameworks relevant to pharmaceutical and materials science.[2][3]

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Chloro-6-methylcyclohexanone**, intended for researchers, chemists, and professionals in drug development. It delves into the compound's structural nuances, predicted spectroscopic signatures, characteristic reactivity, a plausible synthetic protocol, and essential safety considerations. The insights provided are grounded in the fundamental principles of physical organic chemistry and supported by established literature on related  $\alpha$ -haloketone and cyclohexane systems.

## Section 1: Chemical Identity and Structural Analysis

Proper identification and understanding of a molecule's structure are paramount for its effective use in research and synthesis.

### Identifiers

The following table summarizes the key chemical identifiers for **2-Chloro-6-methylcyclohexanone**.

| Identifier        | Value                              | Source |
|-------------------|------------------------------------|--------|
| IUPAC Name        | 2-chloro-6-methylcyclohexanone     | [4]    |
| CAS Number        | 73193-05-2                         | [4][5] |
| Molecular Formula | C <sub>7</sub> H <sub>11</sub> ClO | [4][5] |
| Molecular Weight  | 146.61 g/mol                       | [4][5] |
| Canonical SMILES  | CC1CCCC(C1=O)Cl                    | [4][5] |
| InChI Key         | HAIHXZYHTQDIGZ-UHFFFAOYSA-N        | [4][5] |

### Stereochemistry and Conformational Analysis

**2-Chloro-6-methylcyclohexanone** possesses two stereocenters (at C2 and C6), meaning it can exist as a mixture of diastereomers (cis and trans). The relationship between the chloro and methyl groups (whether they are on the same or opposite faces of the ring) dictates the specific diastereomer.

Furthermore, like other substituted cyclohexanes, each diastereomer exists as an equilibrium of two interconverting chair conformations.[6] The stability of these conformers is governed by the steric strain associated with axial versus equatorial substituent placement. Bulky substituents generally prefer the equatorial position to minimize destabilizing 1,3-diaxial interactions.[7][8] However, in 2-halocyclohexanones, the conformational preference is also influenced by dipole-dipole interactions between the C=O and C-X bonds. For chlorine, the axial conformer can be

surprisingly stable due to the minimization of dipolar repulsion that occurs when the chlorine is equatorial.<sup>[9][10]</sup> The equilibrium for the trans isomer is depicted below, where the conformer with the bulkier methyl group in the equatorial position is generally favored.

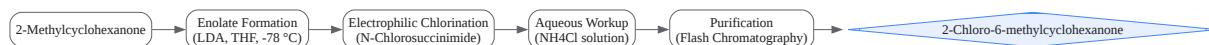
Caption: Primary sites for nucleophilic and basic attack on  $\alpha$ -haloketones.

## Key Reaction Classes

- Nucleophilic Substitution (SN<sub>2</sub>): This is a hallmark reaction of  $\alpha$ -haloketones. They react readily with a variety of soft and hard nucleophiles (e.g., I<sup>-</sup>, R<sub>2</sub>NH, RS<sup>-</sup>, N<sub>3</sub><sup>-</sup>) to displace the chloride, forming a new carbon-nucleophile bond at the C2 position. <sup>[11]</sup>These reactions are generally fast and efficient. <sup>[3]</sup>
- Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, abstraction of the  $\alpha'$ -proton (at C6) can occur, leading to the formation of an enolate. This enolate can then undergo intramolecular cyclization and rearrangement to yield a ring-contracted carboxylic acid derivative (a methyl-cyclopentane carboxylic acid derivative in this case). <sup>[3]</sup>
- Heterocycle Synthesis: The bifunctional nature of **2-Chloro-6-methylcyclohexanone** makes it an excellent precursor for heterocycles. For example, reaction with thioamides or thioureas can lead to the formation of thiazole rings, a common motif in medicinal chemistry. <sup>[3]</sup>Similarly, it can participate in reactions like the Hantzsch pyrrole synthesis. <sup>[3]</sup>
- Reductive Dehalogenation: The chlorine atom can be removed using various reducing agents, such as zinc in acetic acid or catalytic hydrogenation, to yield 2-methylcyclohexanone. <sup>[3]</sup>

## Section 5: Synthesis and Purification

The most direct route to **2-Chloro-6-methylcyclohexanone** is the  $\alpha$ -chlorination of 2-methylcyclohexanone. Direct chlorination can produce a mixture of regioisomers (2-chloro-2-methyl and 2-chloro-6-methyl). <sup>[12]</sup>Kinetically controlled enolate formation followed by trapping with an electrophilic chlorine source is a common strategy to achieve better regioselectivity.



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Caption: Proposed workflow for the synthesis of **2-Chloro-6-methylcyclohexanone**.

## Experimental Protocol: Synthesis via Kinetic Enolate Chlorination

This protocol is a representative procedure adapted from standard methods for regioselective  $\alpha$ -halogenation of unsymmetrical ketones.

### Materials:

- 2-Methylcyclohexanone
- Diisopropylamine
- n-Butyllithium (n-BuLi) in hexanes
- N-Chlorosuccinimide (NCS)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for chromatography

### Procedure:

- Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel under an inert atmosphere of nitrogen.
- LDA Preparation: Cool the flask to -78 °C (dry ice/acetone bath). Add anhydrous THF, followed by freshly distilled diisopropylamine. Slowly add an equimolar amount of n-BuLi solution via the dropping funnel while maintaining the temperature below -70 °C. Stir for 30 minutes to form the lithium diisopropylamide (LDA) solution.

- Enolate Formation: Add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete formation of the kinetic lithium enolate. This step favors deprotonation at the less-substituted C6 position.
- Chlorination: Add a solution of N-Chlorosuccinimide (1.1 equivalents) in anhydrous THF dropwise to the enolate solution, keeping the temperature at -78 °C. Stir for an additional 2-3 hours.
- Quenching and Workup: Slowly quench the reaction by adding saturated aqueous NH<sub>4</sub>Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer. Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired **2-Chloro-6-methylcyclohexanone** regiosomer.

## Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Chloro-6-methylcyclohexanone** is not readily available, the hazards can be inferred from the general class of  $\alpha$ -haloketones and related chlorinated compounds. [13][14]

- Toxicity and Irritation:  $\alpha$ -Haloketones are lachrymators and are irritating to the skin, eyes, and respiratory system. They are potent alkylating agents and should be treated as toxic and potentially mutagenic. [15]\* Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield. [16] Avoid inhalation of vapors and direct contact with skin and eyes. [13]\* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents. [15]\* Disposal:

Dispose of waste materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. [13]

## Section 7: Applications in Research and Development

The synthetic utility of **2-Chloro-6-methylcyclohexanone** lies in its capacity to act as a versatile building block for more complex molecules.

- **Pharmaceutical Scaffolds:** Its ability to participate in cyclization reactions makes it a valuable precursor for synthesizing substituted heterocyclic compounds like thiazoles, pyrroles, and benzofurans, which are privileged structures in medicinal chemistry. [2][3][17]\*
- **Covalent Inhibitors:** As an electrophilic species, it has the potential to be incorporated into molecules designed as covalent inhibitors of enzymes. The  $\alpha$ -haloketone moiety can form a covalent bond with nucleophilic residues (e.g., cysteine, histidine) in an enzyme's active site, leading to irreversible inhibition. [1]\*
- **Natural Product Synthesis:** The compound can be used in multi-step syntheses of natural products that feature a substituted cyclohexanone ring or require a ring-contraction step via the Favorskii rearrangement.

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- To cite this document: BenchChem. [Physical and chemical properties of 2-Chloro-6-methylcyclohexanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8774982#physical-and-chemical-properties-of-2-chloro-6-methylcyclohexanone]

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